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Ammonium-monochloracetat

Cat. No.: B1175624
CAS No.: 15455-96-6
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Description

Historical Context and Evolution of Research on Ammonium (B1175870) Monochloroacetate

The history of ammonium monochloroacetate is intrinsically linked to the discovery and development of its parent compound, monochloroacetic acid.

The journey into the world of chloroacetic acids began in 1843 when French chemist Félix LeBlanc first prepared monochloroacetic acid in an impure form by chlorinating acetic acid in the presence of sunlight. wikipedia.org A pure form was later synthesized in 1857 by the German chemist Reinhold Hoffmann, who refluxed glacial acetic acid with chlorine and sunlight. wikipedia.orgwiley-vch.dechemcess.com In the same year, French chemist Charles Adolphe Wurtz also synthesized it through the hydrolysis of chloroacetyl chloride. wikipedia.org

Following the isolation and characterization of monochloroacetic acid, the theoretical postulation of its corresponding ammonium salt, ammonium monochloroacetate, was a logical progression based on the well-established principles of acid-base chemistry. The reaction of a carboxylic acid with a base like ammonia (B1221849) to form a salt was a known chemical transformation. In the mid-19th century, chemists like Henri François Gal were actively studying the reactions of monochloroacetic acid and its derivatives, contributing to the foundational understanding of these compounds. researchgate.net

A significant milestone in the history of ammonium monochloroacetate was the development of industrial-scale production methods for monochloroacetic acid. The two primary routes that emerged were the chlorination of acetic acid, often using acetic anhydride (B1165640) as a catalyst, and the hydrolysis of trichloroethylene. wikipedia.orgwiley-vch.de The availability of monochloroacetic acid in large quantities paved the way for the increased use of its derivatives, including ammonium monochloroacetate.

The recognition of ammonium monochloroacetate as a valuable intermediate in organic synthesis marked a crucial point in its chemical development. A key application that drove further research was its use in the synthesis of the amino acid glycine (B1666218). chemcess.comorgsyn.org The reaction of ammonium monochloroacetate with an excess of ammonia to produce glycine has been a subject of study and optimization for many years. kyushu-u.ac.jpacs.org Research in this area has focused on improving reaction yields and purity through various methods, including the use of different catalysts and reaction conditions. google.comscientific.net For instance, patents have described the use of ammonium chloroacetate (B1199739) as a raw material for synthesizing aminoacetic acid (glycine) under the catalysis of aliphatic amines to improve yield and selectivity. google.com

Significance of Ammonium Monochloroacetate within Contemporary Chemical Sciences

Ammonium monochloroacetate continues to be a compound of interest in modern chemistry due to its versatile reactivity and its role as a building block in the synthesis of a wide range of commercially important products.

Ammonium monochloroacetate serves as a key reagent and intermediate in a variety of organic reactions. Its utility stems from the presence of a highly reactive α-chlorine atom, which is susceptible to nucleophilic substitution. chemcess.com

One of the most prominent applications is the synthesis of glycine. chemiis.comnouryon.com The reaction involves the displacement of the chlorine atom by an amino group from ammonia. chemcess.com

Reaction for Glycine Synthesis: ClCH₂COOH + 2NH₃ → H₂NCH₂COOH + NH₄Cl

Furthermore, ammonium monochloroacetate is a precursor in the synthesis of quaternary ammonium compounds, which have diverse applications. axispharmachem.comresearchgate.net These reactions typically involve the alkylation of a tertiary amine with the chloroacetate moiety.

A study on the synthesis of new quaternary ammonium salts from monochloroacetic acid esters and tertiary amines like pyridine (B92270) and 4-butylmorpholine (B92011) demonstrated good yields, highlighting the reactivity of the chloroacetyl group. researchgate.net

The influence of monochloroacetic acid and its derivatives, including ammonium monochloroacetate, extends into the realm of materials science and polymer chemistry. The reactivity of the molecule allows for the modification of various materials, imparting new properties and functionalities.

A primary application is in the production of the thickening agents carboxymethyl cellulose (B213188) (CMC) and carboxymethyl starch. wikipedia.orgnouryon.com These are synthesized by reacting cellulose or starch with a salt of monochloroacetic acid in an alkaline medium.

Ammonium monochloroacetate also plays a role in the synthesis of surfactants. chemiis.comnouryon.com For example, it is used in the production of amphoteric surfactants like betaines, which are valued for their mildness and are used in personal care products. nouryon.com

The ability of the chloroacetate group to be incorporated into larger molecules is also being explored for the creation of novel materials. For instance, research into the self-assembly of bolaamphiphiles, which can form vesicles for applications like drug delivery, has utilized derivatives of monochloroacetic acid. researchgate.net

Scope and Methodological Framework of Research Investigations on Ammonium Monochloroacetate

Research involving ammonium monochloroacetate encompasses a broad range of scientific inquiry, from fundamental studies of its properties and reactions to its application in the development of new products and processes.

The methodological framework for these investigations is diverse. The synthesis of new compounds derived from ammonium monochloroacetate is often characterized using a suite of analytical techniques. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the molecular structure of newly synthesized molecules, such as quaternary ammonium salts. researchgate.net

For quantitative analysis and quality control in industrial processes, chromatographic methods are employed. Ion chromatography, for example, is used to detect and quantify monochloroacetic acid and related compounds in reaction mixtures. google.comiwaponline.com

Systematic studies are often conducted to optimize reaction conditions for syntheses involving ammonium monochloroacetate. This includes investigating the effects of catalysts, solvents, temperature, and reactant ratios on the yield and purity of the desired product, as seen in the extensive research on glycine synthesis. kyushu-u.ac.jpscientific.net

Furthermore, the potential biological and environmental impact of monochloroacetic acid and its salts has led to toxicological studies under established frameworks like the National Toxicology Program (NTP) to evaluate their effects. nih.govwho.int

Data Tables

Table 1: Key Historical Developments of Monochloroacetic Acid and its Ammonium Salt

YearDevelopmentKey Figure(s)Significance
1843First preparation of monochloroacetic acid (impure)Félix LeBlancInitial discovery of the parent compound. wikipedia.org
1857Synthesis of pure monochloroacetic acidReinhold HoffmannEnabled detailed study of its properties and reactions. wikipedia.orgwiley-vch.dechemcess.com
1857Alternative synthesis of monochloroacetic acidCharles Adolphe WurtzProvided another route to the pure compound. wikipedia.org
Mid-19th CenturyStudy of monochloroacetic acid reactionsHenri François GalContributed to the foundational chemical knowledge. researchgate.net
Late 19th/Early 20th CenturyDevelopment of industrial production methodsVariousMade large-scale use of monochloroacetic acid and its derivatives possible. wiley-vch.de
20th CenturyUse as an intermediate for glycine synthesisVariousEstablished a major industrial application for ammonium monochloroacetate. orgsyn.orgkyushu-u.ac.jpacs.org

Table 2: Applications of Ammonium Monochloroacetate in Synthesis

ProductType of ReactionSignificance of Product
GlycineNucleophilic substitution (amination)Essential amino acid used in pharmaceuticals and nutritional supplements. chemcess.comgoogle.comchemiis.com
Quaternary Ammonium CompoundsAlkylation of tertiary aminesUsed as surfactants, disinfectants, and phase-transfer catalysts. axispharmachem.comresearchgate.net
Carboxymethyl Cellulose (CMC)Etherification of celluloseWidely used as a thickening agent, binder, and stabilizer in food, pharmaceuticals, and other industries. wikipedia.orgnouryon.com
BetainesReaction with tertiary aminesMild amphoteric surfactants used in personal care products. nouryon.com

Properties

CAS No.

15455-96-6

Molecular Formula

C9H9BrO3

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of Ammonium Monochloracetat

Established Synthetic Methodologies for Ammonium (B1175870) Monochloroacetate

The synthesis of ammonium monochloroacetate is a critical intermediate step in various chemical manufacturing processes, most notably in the production of glycine (B1666218). researchgate.netkyushu-u.ac.jp The methodologies for its preparation have evolved, encompassing conventional routes and more contemporary green approaches.

Conventional Routes via Monochloroacetic Acid Derivatives

The most established method for synthesizing ammonium monochloroacetate involves the direct reaction of monochloroacetic acid with ammonia (B1221849). orgsyn.org This acid-base neutralization reaction is typically carried out in an aqueous solution. The reaction is generally rapid and exothermic. In a typical laboratory-scale preparation, monochloroacetic acid is gradually added to an aqueous solution of ammonia with stirring. The reaction mixture is then typically kept at room temperature for an extended period to ensure complete reaction. orgsyn.org

In industrial processes, particularly for the synthesis of glycine, this reaction is the initial step. For instance, monochloroacetic acid is reacted with aqueous ammonia, and the resulting ammonium monochloroacetate is then further reacted with an excess of ammonia, often in the presence of a catalyst like urotropine, to form glycine. researchgate.net

Novel and Green Synthesis Approaches for Ammonium Monochloroacetate

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of ammonium salts, including ammonium monochloroacetate, "green" approaches primarily focus on the use of water as a solvent, which is non-toxic and readily available. The reaction of monochloroacetic acid and ammonia in water is inherently a green process due to the nature of the solvent and the high atom economy of the reaction.

Further green chemistry principles can be applied by utilizing readily available and less hazardous starting materials. While monochloroacetic acid is a key precursor, research into alternative synthetic pathways that avoid chlorinated compounds is an ongoing area of interest in green chemistry.

Optimization of Reaction Parameters in Ammonium Monochloroacetate Synthesis

The efficiency and yield of ammonium monochloroacetate synthesis are influenced by several key reaction parameters. While specific optimization studies for the exclusive production of ammonium monochloroacetate are not extensively detailed in publicly available literature, data from the synthesis of glycine, where ammonium monochloroacetate is a crucial intermediate, provides valuable insights into the optimal conditions for its formation.

Key parameters that are typically optimized include:

Temperature: The reaction is often carried out at temperatures ranging from ambient to around 90°C. Higher temperatures can increase the rate of reaction but may also promote the formation of by-products. google.com

pH: Maintaining the pH of the reaction mixture is crucial. A pH in the range of 6.2 to 7.5 has been reported in processes for glycine synthesis, which would correspond to the conditions for the formation of the ammonium salt. google.com

Molar Ratio of Reactants: The stoichiometry of the reaction dictates a 1:1 molar ratio of monochloroacetic acid to ammonia for the formation of the salt. However, in subsequent reactions to produce glycine, a large excess of ammonia is used. kyushu-u.ac.jp

Reaction Time: The reaction time is adjusted to ensure the complete conversion of monochloroacetic acid. In some described processes, the ammoniation reaction is carried out for periods ranging from 30 to 100 minutes. google.com

The following interactive table provides examples of reaction conditions used in processes where ammonium monochloroacetate is formed as an intermediate in glycine synthesis.

Temperature (°C)pHReaction Time (min)CatalystReference
75-906.230Urotropine Solution google.com
70-907.1100Urotropine Solution google.com
80-907.5100Urotropine Solution google.com

Mechanistic Investigations of Ammonium Monochloroacetate Formation

The formation of ammonium monochloroacetate from monochloroacetic acid and ammonia is a fundamental acid-base reaction. However, the subsequent conversion of this intermediate to other products, such as glycine, involves a nucleophilic substitution reaction, the mechanism of which has been a subject of study.

Kinetic and Thermodynamic Aspects of Ammonium Monochloroacetate Synthesis

The reaction between monochloroacetic acid and ammonia to form ammonium monochloroacetate is an acid-base neutralization, which is typically a very fast reaction. The subsequent reaction, the ammonolysis of the chloroacetate (B1199739) ion to form glycine, is the rate-determining step in glycine synthesis.

Spectroscopic and Computational Analysis of Reaction Intermediates

The characterization of ammonium monochloroacetate and the intermediates in its formation and subsequent reactions can be achieved through various spectroscopic and computational methods.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in ammonium monochloroacetate. For comparison, the IR spectrum of ammonium acetate (B1210297) shows characteristic peaks for the N-H stretching of the ammonium group (around 3000-3500 cm⁻¹) and the C=O stretching of the carboxylate group (around 1660-1700 cm⁻¹). vixra.orgwalshmedicalmedia.com Similar absorptions would be expected for ammonium monochloroacetate, with potential shifts due to the presence of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. For ammonium acetate, the ¹H NMR spectrum shows a singlet for the methyl protons. spectrabase.com For ammonium monochloroacetate, a singlet for the methylene (B1212753) protons (CH₂Cl) would be expected, with its chemical shift influenced by the adjacent chlorine and carboxylate groups.

Computational Analysis:

Computational chemistry provides valuable tools for investigating the reaction mechanism at a molecular level. Density Functional Theory (DFT) and ab initio methods can be used to model the reaction pathway for the ammonolysis of monochloroacetic acid. Such studies can elucidate the structure of the transition state and any reaction intermediates. The mechanism is expected to proceed via a nucleophilic attack of ammonia on the α-carbon of the chloroacetate, leading to a tetrahedral intermediate. This is followed by the departure of the chloride ion. Computational studies on similar aminolysis reactions have provided detailed insights into the energetics of these pathways. researchgate.net

Purification and Isolation Techniques for Research-Grade Ammonium Monochloroacetate

The synthesis of ammonium monochloroacetate typically yields a product that requires further purification to remove unreacted starting materials, by-products, and other impurities, rendering it suitable for research applications where high purity is paramount. The primary techniques employed for the purification and isolation of research-grade ammonium monochloroacetate are recrystallization and ion-exchange chromatography. The efficacy of these methods is contingent upon the physical and chemical properties of the compound and the nature of the impurities present.

Recrystallization

Recrystallization is a widely utilized technique for the purification of solid compounds based on differences in their solubility in a given solvent at different temperatures. For ammonium monochloroacetate, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility allows for the separation of the desired compound from soluble impurities.

A common procedure for the recrystallization of ammonium monochloroacetate involves the use of ethyl alcohol. The crude ammonium monochloroacetate is dissolved in a minimal amount of hot ethyl alcohol to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear filtrate is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of ammonium monochloroacetate decreases, leading to the formation of crystals, while the more soluble impurities remain in the mother liquor. The rate of cooling is a critical parameter that influences the size and purity of the resulting crystals; slower cooling generally promotes the formation of larger and purer crystals.

Once crystallization is complete, the purified crystals are isolated from the mother liquor by suction filtration. The collected crystals are then washed with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities. Finally, the crystals are dried under vacuum to remove any residual solvent, yielding research-grade ammonium monochloroacetate. The efficiency of the recrystallization process is dependent on the selection of an appropriate solvent system and careful control of the cooling rate.

Table 1: Solvent Selection for Recrystallization of Ammonium Monochloroacetate

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureRemarks
Ethyl AlcoholLowHighCommonly used and effective for obtaining high-purity crystals. semanticscholar.org
Methanol (B129727)ModerateVery HighCan be used, but may result in lower yields due to higher solubility at room temperature.
WaterHighVery HighGenerally unsuitable due to the high solubility of the salt at all temperatures.
AcetoneLowModerateMay be a viable alternative, but requires careful optimization of conditions.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful purification technique that separates molecules based on their net charge. This method is particularly useful for removing ionic impurities from a solution of ammonium monochloroacetate. The process involves passing an aqueous solution of the crude compound through a column packed with an ion-exchange resin.

For the purification of ammonium monochloroacetate, a cation-exchange resin is typically employed to remove cationic impurities, while an anion-exchange resin can be used to remove anionic impurities. In the case of removing cationic impurities, the crude ammonium monochloroacetate solution is passed through a column containing a strong acid cation-exchange resin in the ammonium form (NH₄⁺). As the solution passes through the column, cationic impurities with a higher affinity for the resin than the ammonium ions will bind to the resin, while the purified ammonium monochloroacetate passes through.

Conversely, to remove anionic impurities, a strong base anion-exchange resin in the chloroacetate form (ClCH₂COO⁻) could be utilized. Anionic impurities with a stronger affinity for the resin will be retained, allowing the purified product to be eluted. The choice of the specific ion-exchange resin and the elution conditions, such as pH and ionic strength of the mobile phase, are critical for achieving optimal separation.

Following the chromatographic separation, the fractions containing the purified ammonium monochloroacetate are collected. The solvent is then removed, typically by evaporation under reduced pressure, to yield the solid, research-grade product.

Table 2: Parameters for Ion-Exchange Chromatography of Ammonium Monochloroacetate

ParameterCation-ExchangeAnion-Exchange
Resin Type Strong Acid Cation ExchangerStrong Base Anion Exchanger
Ionic Form Ammonium (NH₄⁺)Chloroacetate (ClCH₂COO⁻)
Mobile Phase Deionized WaterDeionized Water
Target Impurities Metallic cations, other positively charged speciesOther carboxylates, inorganic anions
Elution The product elutes while impurities are retained.The product elutes while impurities are retained.

The selection of the appropriate purification technique, or a combination of techniques, depends on the specific impurities present in the crude ammonium monochloroacetate. For instance, recrystallization is effective for removing bulk impurities with different solubility profiles, while ion-exchange chromatography is ideal for removing trace amounts of ionic contaminants. For achieving the highest purity required for research-grade applications, a sequential combination of these methods may be employed.

Chemical Reactivity and Transformation of Ammonium Monochloracetat

Nucleophilic Substitution Reactions Involving Ammonium-monochloracetat

Ammonium (B1175870) monochloroacetate, possessing a reactive C-Cl bond, readily participates in nucleophilic substitution reactions. The nature of these reactions, whether proceeding through an S(_N)1 or S(_N)2 mechanism, is influenced by the substrate, nucleophile, and reaction conditions.

The chlorine atom in the monochloroacetate anion is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis. chemcess.com The reaction generally involves the attack of an electron-rich species on the electrophilic carbon atom bearing the chlorine, leading to the substitution of the chloride ion.

Common nucleophiles that react with monochloroacetate include:

Ammonia (B1221849) and Amines: The reaction of chloroacetic acid with ammonia is a well-established method for the synthesis of glycine (B1666218). chemcess.comacs.org Similarly, primary, secondary, and tertiary amines can act as nucleophiles, leading to the formation of N-substituted glycine derivatives. mnstate.eduopenstax.org The initial reaction of a primary amine with a halogenoalkane, such as the chloroacetate (B1199739) group, forms a secondary amine, which can then react further to produce a tertiary amine and ultimately a quaternary ammonium salt. libretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is often used. savemyexams.comsavemyexams.com

Hydroxide (B78521) and Alkoxides: In aqueous solutions, particularly under neutral or basic conditions, the chlorine atom can be displaced by a hydroxide ion to yield glycolic acid. chemcess.com Alkoxide ions react similarly to form the corresponding ethers.

Cyanide: The reaction with cyanide salts, such as potassium cyanide, is a key step in the synthesis of cyanoacetic acid, an important intermediate in the production of various chemicals. chemcess.com

Thiolates: Reagents like sodium or potassium hydrogen sulfide (B99878) react with chloroacetic acid to produce thioglycolic acid. chemcess.com

Carboxylates: Carboxylate anions can also act as nucleophiles, although this is less common.

The table below summarizes the products formed from the reaction of the monochloroacetate component with various nucleophiles.

NucleophileProduct
Ammonia (NH₃)Glycine
Primary Amine (R-NH₂)N-Alkylglycine
Hydroxide (OH⁻)Glycolic Acid
Cyanide (CN⁻)Cyanoacetic Acid
Hydrosulfide (SH⁻)Thioglycolic Acid

The stereochemistry of nucleophilic substitution reactions is dictated by the reaction mechanism.

S(_N)2 Reactions: These reactions proceed in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. allen.in This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. S(_N)2 reactions are favored for primary alkyl halides, like the chloroacetate moiety, due to minimal steric hindrance. allen.in

S(_N)1 Reactions: This mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. allen.insaskoer.ca The nucleophile can then attack this intermediate from either face with equal probability. saskoer.ca If the original carbon was a stereocenter, this leads to a racemic mixture of products (both retention and inversion of configuration). allen.infiveable.me S(_N)1 reactions are more common for tertiary and secondary alkyl halides due to the stability of the corresponding carbocations. allen.inmasterorganicchemistry.com

Given that the carbon atom bearing the chlorine in monochloroacetate is primary, nucleophilic substitution reactions are expected to proceed predominantly through the S(_N)2 mechanism , leading to an inversion of configuration if a chiral center were present.

Carboxylic Acid and Amine Group Derived Reactions of this compound

The ammonium and monochloroacetate ions that constitute the compound can undergo reactions characteristic of their respective functional groups.

Esterification: The carboxylic acid group of monochloroacetic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. zsmu.edu.uaresearchgate.net This Fischer esterification is a reversible reaction. Esters of monochloroacetic acid, such as methyl chloroacetate and ethyl chloroacetate, are valuable synthetic intermediates. chemcess.comzsmu.edu.ua

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is challenging because the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org However, by heating the ammonium carboxylate salt to temperatures above 100°C, water can be driven off, resulting in the formation of an amide. libretexts.org A more practical approach for synthesizing primary amides involves the reaction of acid chlorides with an ammonium salt, such as ammonium chloride, in the presence of a suitable solvent and acid-binding agent. ccspublishing.org.cnresearchgate.net

Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the presence of an electron-withdrawing group at the α-position can facilitate this process. wikipedia.org For instance, the O-alkylation of salicylaldehyde (B1680747) with chloroacetic acid, followed by decarboxylation of the resulting ether, is a step in the synthesis of benzofuran. wikipedia.org The decarboxylation of oxaloacetic acid, a related β-keto acid, is known to be catalyzed by ammonium ions in aqueous solutions. uci.edu

Degradation: The biodegradation of monochloroacetate in the environment can occur under both aerobic and anaerobic conditions. The initial step typically involves the enzymatic cleavage of the carbon-halogen bond, a hydrolysis reaction that yields glycolic acid and hydrochloric acid. ecetoc.org The resulting glycolic acid is then further metabolized by microorganisms. ecetoc.org In aqueous solutions, monochloroacetic acid can undergo decomposition, with the rate being influenced by pH and temperature. google.com

Role of this compound in Advanced Organic Transformations

The reactivity of the chloroacetate moiety makes it a valuable building block in a variety of advanced organic transformations. The ability to introduce a carboxymethyl group via nucleophilic substitution is a key feature.

Ammonium monochloroacetate and its derivatives are utilized in the synthesis of a wide range of compounds, including:

Pharmaceuticals: The core structure is found in various active pharmaceutical ingredients.

Herbicides: It is a precursor to several important herbicides, such as glyphosate, 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org

Surfactants: The reaction with long-chain amines can produce amphoteric surfactants. google.com

Stabilizers: Thioglycolic acid, derived from chloroacetic acid, is used as a stabilizer for PVC. chemcess.comwikipedia.org

Cosmetics: Derivatives of chloroacetic acid, such as thioglycolic acid, are components in some cosmetic formulations. wikipedia.org

The use of ammonium salts in organic synthesis is also gaining attention as a convenient and practical source of ammonia, avoiding the need for gaseous ammonia or aqueous ammonia solutions. ccspublishing.org.cnresearchgate.net For example, ammonium acetate (B1210297) in acetic acid is a versatile reagent mixture used in the synthesis of various heterocyclic compounds. indianchemicalsociety.com

Catalytic Applications of Ammonium Monochloroacetate Derivatives

While research into the catalytic applications of ammonium monochloroacetate derivatives is specific, the catalytic transformation of ammonium monochloroacetate itself is a significant area of study, primarily in the synthesis of amino acids.

Ammonium monochloroacetate serves as a key intermediate in the catalyzed production of glycine. researchgate.net The process often involves the reaction of ammonium monochloroacetate with an excess of ammonia in the presence of a catalyst. researchgate.net Various catalysts have been employed to improve the efficiency and yield of this amination reaction, moving beyond the traditional excess ammonia method which can result in low yields of 64-77%. google.com

Catalysts such as hexamethylenetetramine (urotropine) have been shown to accelerate the reaction between monochloroacetic acid (and by extension, its ammonium salt) and ammonia, leading to glycine yields greater than 98% by suppressing the formation of undesirable by-products like iminodiacetic acid. researchgate.net More recent innovations have introduced other catalytic systems, including substituted pyridine (B92270) compounds (e.g., 4-dimethylaminopyridine) and various aliphatic amines. google.comscispace.comgoogle.com These newer catalysts offer advantages such as better thermal stability compared to urotropine, high catalytic efficiency at low concentrations, and the ability to selectively generate glycine by inhibiting the formation of secondary and tertiary amine by-products. google.com

The reaction is typically carried out in a homogeneous system using solvents like methanol (B129727) or ethanol. researchgate.netgoogle.com The use of these catalysts allows for high conversion rates, easier product purification, and the potential for catalyst recycling, which reduces production costs and environmental impact. scispace.com

CatalystReactantsProductKey Research FindingsReference
Hexamethylenetetramine (Urotropine)Ammonium Monochloroacetate, AmmoniaGlycineAccelerates amination and suppresses side reactions, achieving >98% yield. researchgate.net
Substituted Pyridines (e.g., 4-dimethylaminopyridine)Ammonium Monochloroacetate, AmmoniaGlycineReplaces less stable catalysts; used in aqueous or alcohol-phase synthesis. google.comscispace.com
Aliphatic AminesAmmonium Monochloroacetate, AmmoniaGlycineOffers good thermal stability and high efficiency; inhibits byproduct formation through steric hindrance. google.com

Precursor in Heterocyclic Compound Synthesis

While ammonium acetate is a widely utilized reagent in the synthesis of various nitrogen-containing heterocyclic compounds, the direct application of ammonium monochloroacetate for this purpose is less common. indianchemicalsociety.comvinipul.com Ammonium acetate typically serves as a convenient source of ammonia for reactions like the Hantzsch pyridine synthesis or the synthesis of imidazoles and triazoles. indianchemicalsociety.comechemcom.comfarmaciajournal.com

However, the constituent parts of ammonium monochloroacetate—the chloroacetate moiety and the ammonium ion—are both valuable building blocks in heterocyclic chemistry. Monochloroacetic acid and its esters are versatile precursors due to the reactive C-Cl bond, which allows for nucleophilic substitution to introduce new functional groups. For instance, reactions involving monochloroacetic acid are fundamental to synthesizing thiazole (B1198619) derivatives and other heterocycles where the two-carbon backbone of the chloroacetate is incorporated into the ring structure.

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, for example, can be achieved through multicomponent reactions that utilize ammonium acetate along with various aldehydes, ketones, and malononitrile. nih.gov In such reactions, ammonium acetate provides the necessary nitrogen atom for the pyridine ring. nih.gov While not a direct use of ammonium monochloroacetate, this illustrates the foundational role of the ammonium ion in constructing heterocyclic systems.

Photochemical and Radiolytic Transformations of Ammonium Monochloroacetate

The transformation of ammonium monochloroacetate under photochemical (light-induced) and radiolytic (induced by ionizing radiation) conditions is primarily dictated by the reactivity of the chloroacetate anion. wikipedia.org In aqueous solutions, both processes lead to the cleavage of the carbon-chlorine bond, a key step in its degradation.

Photochemical Transformation (Photolysis)

Upon exposure to ultraviolet (UV) radiation, particularly at wavelengths around 254 nm, the chloroacetate ion undergoes photolysis. The primary photochemical event is the homolytic cleavage of the C-Cl bond, generating a carboxymethyl radical (•CH₂COOH) and a chlorine radical (Cl•). This process is the basis for the degradation of monochloroacetic acid (MCAA) in aqueous solutions. acs.org

Further reactions of these radical intermediates with water and dissolved oxygen lead to the formation of stable end-products. Key products identified from the photolysis of MCAA include chloride ions (Cl⁻), acetate, succinate, and sulfoacetate in the presence of sulfite. acs.org The efficiency of this degradation can be significantly enhanced by increasing the photon flux of the UV source. researcher.life Advanced oxidation and reduction processes, which generate highly reactive species like hydrated electrons (eₐq⁻), can further accelerate the decomposition. acs.orgmdpi.com

Radiolytic Transformation (Radiolysis)

Radiolysis involves the decomposition of molecules by ionizing radiation, such as gamma rays or electron beams. wikipedia.org When an aqueous solution of ammonium monochloroacetate is irradiated, the radiation energy is primarily absorbed by water molecules, leading to the formation of highly reactive species: the hydrated electron (eₐq⁻), hydroxyl radical (•OH), and hydrogen atom (H•). mdpi.comnih.gov

The chloroacetate anion reacts rapidly with the hydrated electron, which is a powerful reducing agent. mdpi.com This reaction causes dissociative electron attachment, efficiently breaking the C-Cl bond to yield a chloride ion and a carboxymethyl radical. acs.org

ClCH₂COO⁻ + eₐq⁻ → •CH₂COO⁻ + Cl⁻

The hydroxyl radical, a strong oxidizing agent, can also react with the chloroacetate anion, likely through hydrogen abstraction from the alpha-carbon, though this pathway is generally part of more complex degradation mechanisms in the presence of oxygen. researchgate.netresearchgate.net The radiolysis of the ammonium ion (NH₄⁺) can also occur, leading to the formation of aminyl radicals (•NH₂) and other nitrogen-containing species, especially under oxidative conditions. dtu.dkiaea.org

Transformation TypeInitiating Species/EnergyPrimary Intermediate SpeciesMajor Final ProductsReference
PhotolysisUV Radiation (e.g., 254 nm)•CH₂COOH, Cl•Cl⁻, Acetate, Succinate acs.orgresearcher.life
RadiolysisIonizing Radiation (e.g., Gamma Rays)Hydrated Electron (eₐq⁻), •OH, •CH₂COO⁻Cl⁻, •CH₂COO⁻ derived products acs.orgmdpi.commdpi.com

Advanced Analytical and Spectroscopic Characterization of Ammonium Monochloracetat

High-Resolution Mass Spectrometry for Structural Elucidation of Ammonium-monochloracetat

High-resolution mass spectrometry (HRMS) is a cornerstone in the precise mass determination and structural elucidation of compounds like ammonium (B1175870) monochloroacetate. With a molecular formula of C₂H₆ClNO₂ and a monoisotopic mass of 111.0087061 Da, HRMS provides the accuracy required to confirm its elemental composition nih.gov.

Fragmentation Pattern Analysis and Isotopic Labelling Studies

In mass spectrometry, particularly with techniques like electron ionization (EI), ammonium salts such as ammonium monochloroacetate are prone to thermal decomposition prior to ionization. The compound is expected to dissociate into ammonia (B1221849) (NH₃) and monochloroacetic acid (ClCH₂COOH). Consequently, the resulting mass spectrum would likely be a composite of the spectra of these two components.

The mass spectrum of monochloroacetic acid is characterized by several key fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, with ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio nist.gov. The molecular ion peak for monochloroacetic acid would be observed at m/z 94 (for the ³⁵Cl isotope) and 96 (for the ³⁷Cl isotope). Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45) miamioh.edu. For monochloroacetic acid, prominent peaks would be expected at m/z 49 and 51, corresponding to the [CH₂Cl]⁺ fragment, and at m/z 45, corresponding to the [COOH]⁺ fragment. The base peak in the mass spectrum of chloroacetic acid is often observed at m/z 50 nih.gov.

Isotopic labelling studies can provide deeper insights into fragmentation mechanisms. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), the pathways of bond cleavages can be traced. For ammonium monochloroacetate, labelling the ammonium group with ¹⁵N would allow for the unambiguous identification of nitrogen-containing fragments. Similarly, ¹³C labelling of the chloroacetate (B1199739) backbone would help to confirm the origin of carbon-containing fragment ions.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of Ammonium Monochloroacetate (based on the fragmentation of Monochloroacetic Acid)

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment
9496[ClCH₂COOH]⁺•
7779[ClCH₂CO]⁺
4951[CH₂Cl]⁺
45[COOH]⁺

Ammonium Adduct Formation in ESI-MS

Electrospray ionization (ESI) is a softer ionization technique that often allows for the observation of intact molecular ions or adducts. In the case of ammonium monochloroacetate, analysis by ESI-MS in positive ion mode would be expected to show the ammonium adduct of the monochloroacetic acid, [ClCH₂COOH + NH₄]⁺, at m/z 112.0449 (for ³⁵Cl). The formation of such adducts is a common phenomenon in ESI-MS, particularly when ammonium salts are present in the analyte solution or the mobile phase. The intensity of this adduct can be influenced by the concentration of ammonium ions and the composition of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and the chemical environment of atoms within a molecule.

¹H and ¹³C NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of ammonium monochloroacetate is expected to be relatively simple. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the electron-withdrawing chlorine atom and the carboxylate group will appear as a singlet. Based on data from similar structures, such as monochloroacetic acid esters, the chemical shift for these protons is anticipated to be in the region of 4.0-4.5 ppm semanticscholar.orgresearchgate.net. The protons of the ammonium ion (NH₄⁺) would also give rise to a signal, the chemical shift and appearance of which can be highly dependent on the solvent, concentration, and temperature due to exchange processes. In some cases, it may appear as a broad singlet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, two distinct signals are expected for the monochloroacetate moiety. The carbon of the methylene group (-CH₂Cl) will be shifted downfield due to the deshielding effect of the adjacent chlorine atom, with an expected chemical shift in the range of 40-50 ppm. The carbonyl carbon (-COO⁻) will appear further downfield, typically in the region of 170-180 ppm. For comparison, the carbonyl carbon in ammonium acetate (B1210297) appears at approximately 177 ppm chemicalbook.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ammonium Monochloroacetate

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H-CH₂Cl4.0 - 4.5
¹H-NH₄⁺Variable (solvent dependent)
¹³C-CH₂Cl40 - 50
¹³C-COO⁻170 - 180

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not show any cross-peaks for the monochloroacetate part, as there are no vicinal protons to couple with the methylene singlet. However, it could be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. A cross-peak would be observed between the ¹H signal of the -CH₂- group (around 4.0-4.5 ppm) and the ¹³C signal of the same carbon (around 40-50 ppm), confirming their direct attachment researchgate.netyoutube.comsdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. For ammonium monochloroacetate, a key correlation would be expected between the protons of the -CH₂- group and the carbonyl carbon (-COO⁻), as they are separated by two bonds. This would provide definitive evidence for the connectivity within the monochloroacetate anion researchgate.netyoutube.comsdsu.edu.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of ammonium monochloroacetate will exhibit characteristic absorption bands for the ammonium ion and the chloroacetate group. The N-H stretching vibrations of the NH₄⁺ ion are expected to appear as a broad band in the region of 3000-3300 cm⁻¹. The N-H bending vibrations typically occur around 1400-1450 cm⁻¹ . For the chloroacetate moiety, the most prominent feature will be the strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻), which is expected in the range of 1550-1610 cm⁻¹. The symmetric stretching of the carboxylate group will appear at a lower frequency, typically around 1400-1440 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations are often more intense. Therefore, the symmetric stretch of the carboxylate group (COO⁻) around 1400-1440 cm⁻¹ is expected to be a strong band. The C-Cl stretch will also be Raman active. The vibrations of the ammonium ion are also observable in the Raman spectrum, with the symmetric N-H stretch being a characteristic feature dtic.milresearchgate.net. The Raman spectrum of chloroacetic acid shows a characteristic band around 435 cm⁻¹ nih.gov.

Table 3: Predicted Vibrational Frequencies for Ammonium Monochloroacetate

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Technique
NH₄⁺N-H Stretch3000 - 3300FTIR, Raman
NH₄⁺N-H Bend1400 - 1450FTIR
COO⁻Asymmetric Stretch1550 - 1610FTIR
COO⁻Symmetric Stretch1400 - 1440FTIR, Raman
C-ClStretch600 - 800FTIR, Raman

Characteristic Absorption Bands and Their Assignments

While detailed spectroscopic studies providing specific band assignments for ammonium monochloroacetate are not extensively covered in the available literature, the characteristic infrared (IR) absorption bands can be predicted based on the functional groups present in its constituent ions: the ammonium cation (NH₄⁺) and the monochloroacetate anion (ClCH₂COO⁻). The vibrational modes of these groups give rise to distinct absorption bands that are crucial for the structural elucidation of the compound.

The ammonium ion typically exhibits strong stretching and bending vibrations. The N-H stretching vibrations are expected in the region of 3300-3000 cm⁻¹. The N-H bending (scissoring) vibrations usually appear around 1480-1390 cm⁻¹. For the monochloroacetate anion, the most characteristic bands are associated with the carboxylate group (COO⁻). The asymmetric stretching vibration of the C=O bond is expected to produce a strong band in the 1650-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1440-1360 cm⁻¹ range. The C-Cl stretching vibration is typically observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared Absorption Bands for Ammonium Monochloroacetate

Wavenumber Range (cm⁻¹)AssignmentFunctional Group
3300 - 3000N-H StretchingAmmonium (NH₄⁺)
1650 - 1560Asymmetric COO⁻ StretchingCarboxylate (COO⁻)
1480 - 1390N-H BendingAmmonium (NH₄⁺)
1440 - 1360Symmetric COO⁻ StretchingCarboxylate (COO⁻)
800 - 600C-Cl StretchingChloro-alkane

Hydrogen Bonding Interactions within Ammonium monochloroacetate Systems

Ammonium monochloroacetate, being an ionic salt composed of ammonium cations (NH₄⁺) and monochloroacetate anions (ClCH₂COO⁻), features significant hydrogen bonding interactions that are fundamental to its solid-state structure. The ammonium ion acts as a proton donor, with its four N-H bonds capable of forming strong hydrogen bonds. The monochloroacetate anion, specifically the oxygen atoms of the carboxylate group, serves as the primary hydrogen bond acceptor.

These interactions are a critical aspect of the compound's crystal lattice, influencing its physical and chemical properties. The hydrogen bonds are typically of the N-H···O type, where a hydrogen atom from the ammonium ion forms a strong electrostatic interaction with an oxygen atom of the carboxylate group of a neighboring anion. These interactions create a three-dimensional network that holds the ions together in a stable crystalline arrangement. The presence of such interactions can be inferred from shifts in the vibrational frequencies of the N-H and C=O groups in infrared spectroscopy.

X-ray Diffraction and Crystallography for Solid-State Structure of Ammonium monochloroacetate

Research has identified different crystalline forms of ammonium monochloroacetate, indicating the presence of polymorphism. iucr.org For instance, a room-temperature phase, designated as Form II, has been a subject of X-ray examination to elucidate its precise atomic arrangement. iucr.org Such crystallographic studies provide essential data, including unit cell dimensions, space group, and the specific coordinates of each atom within the crystal, forming the basis for understanding its structure-property relationships.

Crystal Packing and Intermolecular Interactions

The crystal packing of ammonium monochloroacetate is dominated by the electrostatic forces between the positively charged ammonium cations and the negatively charged monochloroacetate anions. Superimposed on these ionic interactions is a robust network of intermolecular hydrogen bonds.

Polymorphism Studies of Ammonium monochloroacetate

Ammonium monochloroacetate is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. The existence of at least two forms, Form I and Form II, has been reported. iucr.org These different polymorphs possess distinct crystal structures and, consequently, different physical properties.

The transition between these polymorphic forms can be influenced by factors such as temperature and pressure. The discovery of ferroelectricity in ammonium monochloroacetate is tied to its polymorphic nature, with at least one of its crystalline phases exhibiting this property. iucr.orgiucr.org The study of polymorphism in this compound is critical, as different crystal forms can have significant variations in properties like stability, solubility, and dielectric behavior. nist.gov Further crystallographic investigation of each polymorph is necessary to fully characterize their structures and understand the mechanisms of phase transitions between them. iucr.org

Chromatographic Methods for Purity Assessment and Quantification of Ammonium monochloroacetate

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purity assessment and quantification of various compounds. In analytical chemistry, aqueous solutions of ammonium monochloroacetate are utilized as a component of the mobile phase or buffer systems for the separation of other analytes. nactem.ac.ukresearchgate.net For the analysis of ammonium monochloroacetate itself, or for its determination as a related substance or impurity, reversed-phase HPLC is a suitable method. Such methods allow for the separation of the monochloroacetate anion from potential impurities, such as dichloroacetic acid or unreacted starting materials.

The quantification of the monochloroacetate anion can be achieved by monitoring the column effluent with a suitable detector, such as a UV detector (if the analyte has a chromophore or is derivatized) or a mass spectrometer. The development of a robust and validated HPLC method is crucial for quality control in processes where ammonium monochloroacetate is used as a reagent or intermediate. researchgate.netresearchgate.netresearchgate.net

HPLC-UV/Vis and HPLC-MS Method Development

For the specific analysis of compounds in the presence of or using ammonium monochloroacetate, HPLC methods have been developed. These methods often employ a C8 reversed-phase column. nactem.ac.ukresearchgate.net A common mobile phase strategy involves a gradient elution using acetonitrile and an aqueous solution of ammonium monochloroacetate. nactem.ac.ukresearchgate.net

While the monochloroacetate ion itself lacks a strong chromophore for sensitive UV/Vis detection at typical wavelengths, indirect detection methods can be employed. Alternatively, HPLC coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and selective method for both identification and quantification. In HPLC-MS, the monochloroacetate anion can be readily detected in negative ion mode, providing excellent specificity for purity testing and trace-level quantification. The development of such methods involves optimizing parameters like the mobile phase gradient, flow rate, and MS detector settings to achieve the desired separation and sensitivity.

Table 2: Example Parameters for HPLC Method Development

ParameterDescription
Column C8 Reversed-Phase nactem.ac.ukresearchgate.net
Mobile Phase A Aqueous Ammonium Monochloroacetate Solution nactem.ac.ukresearchgate.net
Mobile Phase B Acetonitrile nactem.ac.ukresearchgate.net
Elution Mode Gradient nactem.ac.ukresearchgate.net
Detection UV/Vis or Mass Spectrometry (MS)

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct GC analysis of ammonium monochloroacetate is not feasible due to its salt nature and the high polarity and low volatility of the monochloroacetic acid component. To overcome these limitations, a derivatization step is essential to convert the non-volatile monochloroacetate into a volatile derivative suitable for GC analysis. This process typically involves the chemical modification of the carboxyl group of the monochloroacetate anion.

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with a less polar functional group, thereby increasing the compound's volatility and improving its chromatographic behavior, leading to better peak shape and enhanced detection. thermofisher.comgcms.cz Common derivatization strategies for carboxylic acids like monochloroacetic acid include alkylation and silylation.

Alkylation

Alkylation involves introducing an alkyl group to the carboxyl functional group, typically forming an ester. gcms.cz These ester derivatives are significantly more volatile than the parent acid.

One effective alkylating agent is pentafluorobenzyl bromide (PFBBr). thermofisher.com This reagent reacts with the carboxylate to form a pentafluorobenzyl ester. The reaction, often an extractive alkylation, is advantageous due to its speed, often completing in under 30 minutes, and its ability to simultaneously extract and derivatize the analyte without needing a separate purification step. thermofisher.com The resulting fluorinated derivatives are highly volatile and exhibit excellent chromatographic properties on columns such as a 5% phenyl methylpolysiloxane phase. thermofisher.com

Another alkylation approach is the formation of methyl esters. This can be achieved using various reagents, such as diazomethane or by heating with an alcohol in the presence of an acid catalyst. colostate.edu For instance, monochloroacetic acid can be converted to methyl chloroacetate, which is amenable to GC analysis. daneshyari.comnih.gov

Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, most commonly a trimethylsilyl (TMS) group. gcms.cz This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte, making it more volatile and thermally stable. gcms.czsigmaaldrich.com

Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed for this purpose. sigmaaldrich.com The reaction with the monochloroacetate anion would yield trimethylsilyl chloroacetate. nist.gov Silylated derivatives are typically analyzed on nonpolar silicone-based GC columns. gcms.cz

Amidation

A further derivatization strategy involves the reaction with an amine to form an amide. For example, chloroacetic acid can be derivatized using piperidine. daneshyari.comnih.gov This reaction creates a stable, volatile amide derivative that can be readily analyzed by GC, often using a flame ionization detector (FID). nih.gov

The selection of the appropriate derivatization reagent depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available detection system.

The table below summarizes common derivatization approaches for the GC analysis of the monochloroacetate component of ammonium monochloroacetate.

Derivatization MethodReagentVolatile Derivative FormedKey Advantages
Alkylation Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl 2-chloroacetateFast reaction time; simultaneous extraction and derivatization. thermofisher.com
Alkylation Diazomethane or Methanol (B129727)/AcidMethyl 2-chloroacetateForms simple, volatile esters. colostate.edudaneshyari.com
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl 2-chloroacetateProduces stable and volatile derivatives; reagent and byproducts are also volatile. gcms.czsigmaaldrich.comnist.gov
Amidation PiperidineN-(chloroacetyl)piperidineCreates a stable derivative suitable for GC-FID analysis. daneshyari.comnih.gov

Theoretical and Computational Studies of Ammonium Monochloracetat

Quantum Chemical Calculations of Electronic Structure and Reactivity of Ammonium (B1175870) monochloroacetate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies, were they to be extensively performed on ammonium monochloroacetate, would focus on optimizing the molecular geometry to find the most stable arrangement of its atoms in the gas phase. This would involve determining key bond lengths, bond angles, and dihedral angles for both the ammonium cation and the monochloroacetate anion, as well as their relative orientation in the ion pair.

Key parameters that would be calculated include:

Bond Lengths: The lengths of the N-H bonds in the ammonium ion and the C-C, C-O, C-H, and C-Cl bonds in the monochloroacetate ion.

Bond Angles: The H-N-H angles in the tetrahedral ammonium ion and the various angles within the monochloroacetate anion, which would reveal any distortions from ideal geometries due to intramolecular steric and electronic effects.

Electronic Properties: DFT calculations would also yield crucial electronic properties such as the total energy, dipole moment, and the distribution of electron density. The charge distribution is particularly important for an ionic compound like ammonium monochloroacetate, as it would quantify the extent of charge separation between the cation and anion. Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT to analyze the charge distribution and bonding interactions.

Table 1: Predicted Key Geometric and Electronic Parameters from Hypothetical DFT Calculations on Ammonium Monochloroacetate

Parameter Predicted Value Range Significance
N-H Bond Length 1.02 - 1.04 Å Indicates the strength of the N-H bonds in the ammonium cation.
C-Cl Bond Length 1.77 - 1.80 Å Reflects the influence of the electronegative chlorine atom.
C=O Bond Length 1.20 - 1.23 Å Characterizes the double bond nature of the carbonyl group.
C-O Bond Length 1.33 - 1.36 Å Characterizes the single bond nature of the carboxylate oxygen.
Dipole Moment High Expected to be significant due to the ionic nature of the compound.
NBO Charge on N ~ -0.9 to -1.1 e Indicates the electron density around the nitrogen atom.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure in terms of the distribution and energy of electrons in molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In ammonium monochloroacetate, the HOMO is expected to be localized primarily on the monochloroacetate anion, specifically on the oxygen atoms of the carboxylate group, which are rich in electron density.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is likely to be associated with the ammonium cation or the antibonding orbitals of the monochloroacetate anion.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. For ammonium monochloroacetate, this gap would provide insights into its susceptibility to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations of Ammonium monochloroacetate in Solution and Solid States

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is invaluable for understanding the behavior of substances in condensed phases, such as in solution or in the solid state.

In a solvent, particularly a polar one like water, the behavior of ammonium monochloroacetate is significantly influenced by solute-solvent interactions. MD simulations can model the solvation of the ammonium and monochloroacetate ions, revealing the structure of the surrounding solvent shells.

Key findings from MD simulations of similar ions in aqueous solution suggest that:

The ammonium ion would be surrounded by a well-defined hydration shell of water molecules, forming hydrogen bonds between the hydrogen atoms of NH₄⁺ and the oxygen atoms of water.

The monochloroacetate anion would also be solvated, with water molecules forming hydrogen bonds with the oxygen atoms of the carboxylate group.

The solvent can mediate the interaction between the ammonium and monochloroacetate ions, potentially leading to the formation of solvent-separated ion pairs in addition to contact ion pairs.

The conformation of the monochloroacetate anion may also be influenced by the solvent. While the C-C bond has relatively free rotation, specific conformations might be stabilized by interactions with the surrounding solvent molecules. The reactivity of the ions would also be affected by the solvent, as the solvation shells can sterically hinder or electronically facilitate reactions.

MD simulations can also be used to study the interactions of ammonium monochloroacetate with other solute molecules. This is particularly relevant for understanding its role in chemical synthesis. For example, in the synthesis of glycine (B1666218), ammonium monochloroacetate reacts with ammonia (B1221849). MD simulations could model the approach of an ammonia molecule to the monochloroacetate ion, providing insights into the reaction mechanism at a molecular level.

Prediction of Spectroscopic Properties of Ammonium monochloroacetate using Computational Models

Computational models can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of ammonium monochloroacetate. These frequencies correspond to the stretching and bending of chemical bonds. The calculated IR spectrum would show characteristic peaks for the N-H stretching vibrations of the ammonium ion and the C=O, C-O, and C-Cl stretching vibrations of the monochloroacetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the NMR chemical shifts of the ¹H, ¹³C, and ¹⁴N nuclei in ammonium monochloroacetate. These chemical shifts are sensitive to the local electronic environment of each nucleus. Comparing calculated and experimental NMR spectra can help to confirm the molecular structure and conformation.

Table 2: Predicted Spectroscopic Data for Ammonium Monochloroacetate

Spectroscopic Technique Predicted Key Signals Significance
IR Spectroscopy ~3300-3000 cm⁻¹ (N-H stretch)~1700-1650 cm⁻¹ (C=O stretch)~800-700 cm⁻¹ (C-Cl stretch) Identification of functional groups and confirmation of ionic pairing through shifts in vibrational frequencies.
¹H NMR Spectroscopy ~7.0-7.5 ppm (NH₄⁺)~4.0-4.5 ppm (CH₂Cl) Provides information on the electronic environment of the protons. The chemical shift of the ammonium protons would be sensitive to hydrogen bonding.

Theoretical NMR and Vibrational Spectra Prediction

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra, providing valuable insights into molecular structure and bonding.

NMR Spectra Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using quantum mechanical calculations, most notably Density Functional Theory (DFT) with methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For ammonium monochloroacetate, the expected ¹H NMR spectrum would feature signals from the protons of the ammonium cation and the methylene (B1212753) (-CH₂-) group of the chloroacetate (B1199739) anion.

Ammonium Cation (NH₄⁺): The four equivalent protons of the tetrahedral ammonium ion are expected to produce a single resonance. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Monochloroacetate Anion (CH₂ClCOO⁻): The two equivalent protons of the methylene group adjacent to the chlorine atom and the carboxylate group would give rise to a singlet. The electronegativity of the chlorine atom and the carboxylate group would shift this signal downfield.

Illustrative Predicted NMR Chemical Shifts This table presents hypothetical ¹H NMR chemical shift values for the components of Ammonium Monochloroacetate, as specific computational data for the combined salt is not available.

Functional Group Predicted ¹H Chemical Shift (ppm)
Methylene (-CH₂) 4.0 - 4.2

Vibrational Spectra Prediction:

Theoretical vibrational spectra are calculated by determining the harmonic frequencies of the normal modes of vibration at the optimized geometry of the molecule. DFT methods, such as B3LYP, are commonly employed for this purpose.

Ammonium Cation (NH₄⁺): Computational studies on the ammonium cation have characterized its fundamental vibrational modes. The primary vibrations include symmetric and asymmetric N-H stretching modes and N-H bending modes. rsc.org The N-H stretching vibrations are typically observed in the high-frequency region of the infrared spectrum, often above 2800 cm⁻¹. rsc.org

Monochloroacetate Anion (CH₂ClCOO⁻): The vibrational spectrum of the chloroacetate anion is characterized by C-H stretching of the methylene group, C-Cl stretching, and symmetric and asymmetric stretching of the carboxylate (COO⁻) group.

Illustrative Predicted Vibrational Frequencies This table contains representative theoretical vibrational frequencies for the distinct functional groups within Ammonium Monochloroacetate, based on computational studies of the individual ions.

Vibrational Mode Ion Predicted Frequency Range (cm⁻¹)
Asymmetric N-H Stretch Ammonium 3300 - 3400
Symmetric N-H Stretch Ammonium 3040 - 3150
Asymmetric N-H Bend Ammonium 1600 - 1680
Symmetric N-H Bend Ammonium 1400 - 1450
Asymmetric COO⁻ Stretch Monochloroacetate 1580 - 1620
Symmetric COO⁻ Stretch Monochloroacetate 1400 - 1440
C-H Stretch Monochloroacetate 2950 - 3050

UV-Vis Absorption Maxima Calculations

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths.

For a simple salt like ammonium monochloroacetate, which consists of two saturated ions, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The ammonium cation does not have chromophores that absorb in this region. The monochloroacetate anion possesses n → π* and σ → σ* transitions. The n → π* transition associated with the carboxylate group is generally weak and occurs at a wavelength below 220 nm. Stronger σ → σ* transitions occur at even shorter wavelengths, typically in the vacuum UV region.

Computational methods like TD-DFT would be employed to precisely calculate the energies of these transitions. The calculations would involve optimizing the ground-state geometry of the monochloroacetate anion and then computing the vertical excitation energies to the lowest-lying singlet excited states.

Illustrative Predicted UV-Vis Absorption Data This table provides a hypothetical representation of the primary electronic transition for the monochloroacetate anion, as calculated by TD-DFT methods. Specific data for ammonium monochloroacetate is not available.

Transition Type Calculated λₘₐₓ (nm) Oscillator Strength (f)
n → π* ~210 Low

Reaction Pathway Elucidation and Transition State Analysis for Ammonium Monochloroacetate

Computational chemistry is a critical tool for investigating reaction mechanisms, allowing for the characterization of intermediates and, crucially, transition states that are often difficult or impossible to observe experimentally. For ammonium monochloroacetate, a key reaction of interest is the nucleophilic substitution at the α-carbon, leading to the displacement of the chloride ion.

This process can be modeled computationally by simulating the reaction of the monochloroacetate anion with a nucleophile. Quantum mechanical methods are used to map the potential energy surface of the reaction. This involves:

Locating Reactants and Products: The geometries of the monochloroacetate anion, the nucleophile, the product, and the leaving chloride ion are optimized.

Identifying the Transition State: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier for the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product states.

A computational study on the enzymatic dehalogenation of the related fluoroacetate (B1212596) by fluoroacetate dehalogenase revealed that the cleavage of the carbon-halogen bond is facilitated by interactions with amino acid residues in the enzyme's active site. nih.gov In a non-enzymatic context, the reaction of monochloroacetate with a nucleophile (e.g., hydroxide) would proceed through a backside attack mechanism (Sₙ2), with the computational analysis focusing on the energy profile of this pathway.

Illustrative Reaction Pathway Data (Sₙ2 reaction with OH⁻) The following table presents hypothetical energy values for the nucleophilic substitution of the chloroacetate anion. These values are illustrative of what a computational study would determine.

Species Relative Energy (kcal/mol)
Reactants (CH₂ClCOO⁻ + OH⁻) 0.0
Transition State +15 to +25

Advanced Applications and Industrial Relevance of Ammonium Monochloracetat Non Clinical

Role of Ammonium (B1175870) Monochloroacetate in Polymer Science and Materials Synthesis

While not a primary monomer in large-scale polymer production, ammonium monochloroacetate and its derivatives play crucial roles as initiators and modifiers in the synthesis of various polymers. The reactivity of the chloroacetate (B1199739) group is central to its function in these applications.

Monomer or Initiator in Polymerization Processes

Polymerization initiators are compounds that generate free radicals to start a polymerization reaction. acs.org While specific documentation of ammonium monochloroacetate as a primary initiator is not widespread, the principle of using compounds that can generate reactive species is fundamental to polymer chemistry. The ammonium salt of chloroacetic acid can be a precursor in reactions where the chloroacetate moiety is modified to create a more effective initiating species.

In the broader context of polymerization, ammonium persulfate is a commonly used initiator, particularly in emulsion polymerization. acs.org This highlights the utility of ammonium salts in initiating polymerization reactions. The chloroacetate portion of ammonium monochloroacetate, with its reactive carbon-chlorine bond, can potentially be leveraged in specific polymerization systems, particularly those involving functional monomers where initiation via nucleophilic substitution could be a viable pathway.

Modifier for Polymer Properties

A significant application of chloroacetate salts lies in the chemical modification of existing polymers to enhance their properties. One of the most prominent examples is the synthesis of carboxymethyl cellulose (B213188) (CMC) from cellulose. dntb.gov.ua In this process, an alkali salt of chloroacetic acid, such as sodium chloroacetate, is used to etherify the hydroxyl groups of cellulose. This introduces carboxymethyl groups, which impart water solubility and other desirable properties to the cellulose backbone. While the sodium salt is more commonly cited, the underlying reactivity of the chloroacetate ion is the key factor, suggesting that ammonium monochloroacetate could serve a similar function in specific synthetic contexts.

The introduction of the -CH2COO- group via chloroacetates can significantly alter the properties of a polymer, including its solubility, viscosity, and ability to form films or act as a stabilizer. This functionalization is a cornerstone of producing a wide range of materials used in food, pharmaceuticals, and industrial applications. dntb.gov.ua

Agricultural and Biotechnological Applications of Ammonium Monochloroacetate (Non-Pesticidal/Non-Clinical)

In the agricultural sector, ammonium monochloroacetate serves as a precursor in the synthesis of important agrochemicals and has potential applications in nutrient delivery systems.

Precursor in Agrochemical Synthesis (e.g., plant growth regulators, excluding direct dosage/safety)

Ammonium monochloroacetate is a valuable intermediate in the synthesis of various agrochemicals. Notably, it is used as a raw material in the production of aminoacetic acid, also known as glycine (B1666218). ecis-ukcolloids2025.org Glycine, in turn, is a precursor for the synthesis of several herbicides, including the widely used glyphosate. dntb.gov.ua The synthesis process typically involves the reaction of chloroacetic acid or its salts with ammonia (B1221849). ecis-ukcolloids2025.orgresearchgate.net

Furthermore, monochloroacetic acid and its derivatives are fundamental in the production of phenoxy herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). dntb.gov.uacore.ac.ukacs.org These compounds are synthesized through the etherification of chlorophenols with chloroacetic acid, a process where the chloroacetate moiety is a key reactant. acs.org The use of ammonium monochloroacetate in these syntheses would be dictated by the specific reaction conditions and the desired byproducts.

The synthesis of certain plant growth regulators can also involve intermediates derived from chloroacetic acid. researchgate.netnih.gov The ability to introduce an acetic acid functional group onto other molecules makes chloroacetates versatile building blocks in the creation of complex organic molecules with biological activity.

Role in Nutrient Delivery Systems (e.g., nitrogen source in specific contexts, excluding dosage)

Plants primarily absorb nitrogen in the form of ammonium (NH4+) and nitrate (B79036) (NO3-). As ammonium monochloroacetate contains an ammonium ion, it can theoretically serve as a nitrogen source for plants. Ammonium-based fertilizers are a crucial component of modern agriculture, contributing to improved plant growth and crop yields.

The ammonium to nitrate ratio in a nutrient solution is a significant factor that can influence the pH of the growing medium and nutrient uptake by the plant. While specific formulations of nutrient delivery systems based on ammonium monochloroacetate are not widely documented, the presence of the ammonium ion makes it a potential component in specialized fertilizer blends. The chloride and acetate (B1210297) components would also need to be considered for their effects on soil chemistry and plant physiology. For instance, ammonium chloride is used as a nitrogen fertilizer, though care must be taken with chloride-sensitive plants.

Electrochemical Applications of Ammonium Monochloroacetate

The electrochemical behavior of ammonium monochloroacetate is influenced by both the ammonium and the monochloroacetate ions. While specific, large-scale electrochemical applications of this compound are not prevalent, its constituent ions have been the subject of electrochemical studies.

The electrochemical reduction of haloacetic acids, including monochloroacetate, has been investigated. The direct electrochemical reduction of monochloroacetate can be challenging. core.ac.uk However, the process can be facilitated at chemically modified electrodes. For example, the electrocatalysis of chloroacetic acids has been observed at electrodes modified with materials like C60-[dimethyl-(β-cyclodextrin)]2 and Nafion, where the modified surface mediates electron transfer to the chloroacetic acid. This suggests potential applications in the electrochemical degradation of halogenated organic pollutants.

The ammonium ion also exhibits electrochemical activity. The electrochemical behavior of quaternary ammonium salts has been studied in the context of ionic liquids and their stability at different electrode potentials. Furthermore, voltammetric techniques have been employed for the detection of ammonium ions, for instance, using calixarenes as neutral carriers at the liquid-liquid interface. ecis-ukcolloids2025.org

While a direct, prominent electrochemical application for ammonium monochloroacetate is not established, the electrochemical properties of its components suggest its potential utility in specialized electrochemical systems, such as in the development of sensors or in electro-organic synthesis where either the ammonium or the chloroacetate moiety plays a role.

Electrolyte Component in Specific Systems

While various ammonium salts are extensively researched for use in electrolytes, specific data detailing the application of ammonium monochloroacetate is not prominent in the reviewed literature. However, the function of related ammonium carboxylate salts in electrolyte systems for batteries and capacitors provides insight into its potential role. Ammonium salts, in general, are utilized to enhance the performance of electrochemical energy storage devices.

In the context of aqueous batteries, concentrated solutions of salts like ammonium acetate are explored as "water-in-salt" electrolytes (WiSE). lsu.edursc.orgresearchgate.net These electrolytes are investigated for their ability to provide a wider electrochemical stability window and high ionic conductivity. lsu.edu For instance, a metal-free ammonium-ion battery has been developed using a 19 m ammonium acetate aqueous solution as the electrolyte, demonstrating potential for operation at low temperatures. lsu.edu The acetate anion in such systems is believed to participate in the construction of the solvated NH₄⁺ ion, which facilitates its adsorption on the electrode surface. rsc.orgresearchgate.net

Similarly, in electrolytic capacitors, ammonium salts of carboxylic acids are employed as solutes in the electrolyte composition. google.comresearchgate.net Quaternary ammonium salts are also common in nonaqueous electrolytes for aluminum electrolytic capacitors and double-layer capacitors. googleapis.comresearchgate.net These salts are chosen for their solubility and ability to provide high electrical conductivity. googleapis.com Given its structure as an ammonium salt of a carboxylic acid, ammonium monochloroacetate could theoretically function in similar applications, though specific research findings are required to confirm its efficacy and advantages.

Table 1: Properties of Ammonium-Based Electrolytes in Electrochemical Systems

Electrolyte System Components Key Findings Potential Application
Ammonium-ion Battery Polypyrrole (cathode), Polyaniline (anode), 19 m Ammonium Acetate (electrolyte) Delivers a capacity of 78.405 mA h g⁻¹ at 25 °C and 49.083 mA h g⁻¹ at 0 °C. lsu.edu Low-temperature, metal-free energy storage. lsu.edu
Aqueous Ammonium-ion Hybrid Battery Bimetallic hydroxide (B78521) material, CH₃COONH₄ electrolyte High average discharge voltage of 1.7 V and good energy density. rsc.orgresearchgate.net High-performance aqueous batteries. rsc.orgresearchgate.net

Role in Electroplating Processes

In electroplating and electroless plating, various additives are used to control the deposition process and the quality of the resulting metallic layer. While direct references to ammonium monochloroacetate are scarce, the roles of ammonium chloride and ammonium acetate in plating baths are well-documented and suggest potential functions for ammonium monochloroacetate.

Ammonium salts like ammonium chloride are crucial additives in many electroplating baths, where they act as a supporting electrolyte and a pH buffer. electrochem.org Maintaining a stable pH at the electrode surface is critical, as a significant increase can lead to the unwanted deposition of metal hydroxides. electrochem.org Ammonium chloride effectively suppresses this local pH increase. electrochem.org It can also improve the uniformity of the electrode surface and the mechanical properties and adhesion of the electrodeposit. electrochem.org In the electrodeposition of Fe-Co-Ni films, ammonium-chloride-based plating baths have been utilized. researchgate.net

In electroless nickel-phosphorus (Ni-P) deposition, ammonium salts such as ammonium acetate and ammonium sulfate (B86663) are used as complexing and buffering agents. jmaterenvironsci.com Ammonium acetate, in particular, can influence the deposition rate, surface morphology, and crystalline structure of the deposit. jmaterenvironsci.com The presence of ammine complexes, formed with aqueous ammonia, can also be used to control the slow precipitation and deposition of metal oxides onto substrates. google.com Given its chemical nature, ammonium monochloroacetate could potentially serve similar functions in a plating bath: acting as a pH buffer, a source of ammonium ions for complex formation, and a supporting electrolyte.

Utilization of Ammonium Monochloroacetate in Fine Chemical Synthesis

Ammonium monochloroacetate is a valuable intermediate in the synthesis of various fine and specialty chemicals due to the reactivity of the chloroacetyl group.

Intermediate in Pharmaceutical Active Ingredient Synthesis (excluding clinical trials, dosage, safety)

A primary application of ammonium monochloroacetate in the pharmaceutical sector is as a direct precursor in the synthesis of glycine (aminoacetic acid). google.com Glycine is the simplest amino acid and serves as a crucial building block and intermediate for the synthesis of numerous Active Pharmaceutical Ingredients (APIs). google.compatsnap.compharmanoble.comevonik.comevonik.com

The synthesis of glycine from ammonium monochloroacetate is typically achieved through an amination reaction. A common industrial method involves a two-step process where monochloroacetic acid is first reacted with ammonia to form ammonium monochloroacetate. google.comresearchgate.net This intermediate then reacts further with ammonia, often in the presence of a catalyst like urotropine (hexamethylenetetramine), to yield glycine. patsnap.comresearchgate.net This method is widely used due to the availability of the raw materials and simple operational requirements. researchgate.net The resulting glycine can be purified to meet food or medicine grade standards, with reported purities reaching 99.7%. researchgate.net

Table 2: Synthesis of Glycine from Ammonium Monochloroacetate

Reaction Step Reactants Catalyst/Conditions Product Molar Yield/Purity
1. Salt Formation Monochloroacetic Acid, Ammonia Aqueous or alcohol solution, Low temperature Ammonium Monochloroacetate -

Amino acids like glycine are considered ideal intermediates for drug production because they can be readily modified to produce a wide range of chiral substances and are key for manufacturing peptide drugs and other amino acid derivatives. evonik.comevonik.com

Specialty Chemical Production

Beyond its role in API synthesis, ammonium monochloroacetate and its parent compound, monochloroacetic acid, are fundamental raw materials in the production of a variety of specialty chemicals.

Glycine Production: As detailed in the previous section, the synthesis of glycine is a major application. google.com Glycine itself is an important fine chemical intermediate used not only in pharmaceuticals but also in food, pesticides, and fertilizers. google.com

Carboxymethyl Cellulose (CMC) Synthesis: Monochloroacetic acid or its salts (typically sodium monochloroacetate, SMCA) are essential reagents for the production of carboxymethyl cellulose (CMC). uns.ac.idresearchgate.netcellulosechemtechnol.rooulu.firesearchgate.net The process involves the reaction of alkali cellulose with the chloroacetate in an etherification reaction. cellulosechemtechnol.rooulu.fi This reaction introduces carboxymethyl groups onto the cellulose backbone, rendering it water-soluble. researchgate.net CMC is a versatile polymer used as a thickener, stabilizer, and emulsifier in industries ranging from food and pharmaceuticals to textiles and detergents. uns.ac.idresearchgate.net

Table 3: General Process for Carboxymethyl Cellulose (CMC) Production

Process Step Key Chemicals Description
Alkalization Cellulose, Sodium Hydroxide (NaOH) Cellulose is treated with a strong base to form alkali cellulose.
Etherification Alkali Cellulose, Sodium Monochloroacetate (or Monochloroacetic Acid) The alkali cellulose undergoes a nucleophilic substitution reaction with the chloroacetate to yield CMC. cellulosechemtechnol.ro

Surfactant Production: Chloroacetic acid and its salts are key building blocks for certain types of amphoteric surfactants, particularly betaines. google.comgzzhchem.comnih.gov For example, N-alkylbetaines can be prepared by reacting a long-chain fatty tertiary amine with sodium chloroacetate. gzzhchem.com These surfactants, which contain both a quaternary ammonium cation and a carboxylate anion, are valued in personal care products like shampoos for their mildness and good surface activity over a wide pH range. gzzhchem.comgoogle.com Cocamidopropyl betaine (B1666868) is a widely used example, though its synthesis typically involves different intermediates. nih.govresearchgate.net

Table 4: General Synthesis of Betaine Surfactants

Reactant 1 Reactant 2 Product Type Key Features
Fatty Tertiary Amine Sodium Chloroacetate N-Alkylbetaine Zwitterionic structure, good wetting and emulsifying properties, low irritation. gzzhchem.com

Environmental Fate and Transformation of Ammonium Monochloracetat

Biodegradation Pathways of Ammonium (B1175870) monochloroacetate in Aquatic and Terrestrial Environments

Biodegradation is a primary pathway for the removal of monochloroacetate from both aquatic and terrestrial systems. ecetoc.org A wide variety of microorganisms have demonstrated the ability to utilize MCA as a sole source of carbon and energy. nih.govpaspk.orgnih.gov This microbial activity is crucial for the natural attenuation of MCA contamination.

The key to the microbial degradation of monochloroacetate is the enzymatic cleavage of the carbon-chlorine bond. paspk.org This process is primarily carried out by a class of enzymes known as dehalogenases. nih.govpaspk.org

The initial step in the aerobic biodegradation pathway is the hydrolytic dehalogenation of MCA to produce glycolic acid (glycolate) and a chloride ion. nih.gov This reaction can be summarized as follows:

ClCH₂COO⁻ + H₂O → HOCH₂COO⁻ + H⁺ + Cl⁻

This initial dehalogenation is often the rate-limiting step. nih.gov Once formed, glycolic acid is a readily biodegradable compound that can be further metabolized by microorganisms through common metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to yield carbon dioxide and water, thus completing the mineralization process. nih.govnih.gov

Several bacterial genera have been identified as capable of degrading MCA, including Xanthobacter, Pseudomonas, and Burkholderia. nih.govnih.govnih.gov For instance, the strain Xanthobacter autotrophicus GJ10 has been shown to completely degrade MCA, with the temporary accumulation of glycolic acid in the medium, indicating that dehalogenation occurs faster than the subsequent utilization of the glycolate (B3277807). nih.gov Similarly, isolated Burkholderia and Pseudomonas strains have demonstrated the ability to completely consume MCA and stoichiometrically release chloride ions. nih.govnih.gov

Table 1: Key Metabolites in the Biodegradation of Monochloroacetate

Initial CompoundKey EnzymePrimary MetaboliteFinal Products (Mineralization)
Monochloroacetate (MCA)Haloacid DehalogenaseGlycolic AcidCarbon Dioxide (CO₂) & Water (H₂O)

The efficiency and rate of monochloroacetate biodegradation are influenced by a variety of environmental and biological factors. sparkoncept.commdpi.com

Microbial Population: The presence of specific, adapted microbial populations equipped with dehalogenase enzymes is the most critical factor. nih.gov Environments with a history of exposure to halogenated compounds may harbor more effective degrader populations.

Substrate Concentration: While microorganisms can utilize MCA as a carbon source, high concentrations can be inhibitory. nih.gov Studies with Xanthobacter autotrophicus GJ10 showed partial substrate inhibition at concentrations exceeding 25.4 mM. nih.gov Research on Pseudomonas sp. SW2 indicated the best growth rate occurred at 10 mM MCA, with lower rates at 20 mM and 30 mM. paspk.org

Temperature and pH: Like most microbial processes, biodegradation of MCA is sensitive to temperature and pH. sparkoncept.com Optimal conditions foster higher microbial activity and enzymatic efficiency, leading to faster degradation rates. sparkoncept.com

Oxygen Availability: The initial dehalogenation step is often hydrolytic and can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. ecetoc.org However, the subsequent and complete mineralization of the resulting glycolate is typically much faster in the presence of oxygen. sparkoncept.com

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary to support robust microbial growth and activity.

Water Content: In terrestrial environments, soil moisture is a critical factor. researchgate.net Water is essential for microbial activity and for dissolving and transporting MCA to the microorganisms. researchgate.net

Abiotic Degradation of Ammonium monochloroacetate

While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of monochloroacetate in the environment, albeit generally at slower rates under typical conditions.

Hydrolysis: Monochloroacetate can undergo chemical hydrolysis, where the chlorine atom is replaced by a hydroxyl group from water to form glycolic acid. This reaction is generally slow under neutral pH conditions but can be accelerated at higher temperatures and under strongly alkaline conditions. researchgate.netasianpubs.org One study demonstrated that the hydrolysis of chloroacetic acid in the presence of sodium hydroxide (B78521) at temperatures between 45-85 °C follows second-order kinetics. asianpubs.org

Photolysis: Direct photolysis (degradation by sunlight) of monochloroacetate in water is not considered a significant environmental degradation pathway. However, advanced oxidation processes that generate highly reactive radicals can enhance its degradation. For example, the UV/S(IV) process, which generates hydrated electrons, has been shown to effectively degrade MCA. mdpi.com The presence of bismuth oxyiodide (BiOI) can further enhance this process by 50% by acting as a sustainable source of iodide ions, which promotes the generation of these reactive species. mdpi.com

Chemical oxidation and reduction reactions can contribute to the transformation of monochloroacetate. quora.com In-situ chemical oxidation (ISCO) is a remediation technique that involves introducing strong oxidants into the subsurface to degrade contaminants. dtic.mil While less studied for MCA specifically compared to other chlorinated compounds, oxidants like permanganate (B83412) or persulfate could potentially transform it.

Reductive processes may also play a role, particularly in anaerobic environments where reactive minerals are present. microbe.com For instance, single-electron reduction can cleave the carbon-chlorine bond, creating a radical species that can undergo further reactions. researchgate.net

Mobility and Distribution of Ammonium monochloroacetate in Environmental Compartments

The distribution of ammonium monochloroacetate in the environment is governed by its high water solubility and low tendency to sorb to soil and sediment particles. ecetoc.orgmdpi.com

A Mackay Level I fugacity model, which predicts the environmental compartment into which a chemical will preferentially partition, indicates that nearly 100% of monochloroacetate will be found in the water phase. ecetoc.org Its partitioning to air, soil, and sediment is considered negligible. ecetoc.org

In terrestrial environments, MCA is expected to be highly mobile. ecetoc.org Its potential for mobility is high due to its low affinity for soil organic carbon. ecetoc.orgacs.org The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, is a key indicator of mobility. chemsafetypro.com Chemicals with low Koc values are less likely to be retained by the soil and more likely to leach into groundwater or be transported via surface runoff. chemsafetypro.comfrontiersin.org Although monochloroacetate has a high potential for mobility, its rapid biodegradation in soil (a lifetime of days to weeks) often prevents it from reaching groundwater under normal circumstances. ecetoc.org

Table 2: Environmental Partitioning and Mobility of Monochloroacetate

PropertyValue/CharacteristicImplication
Water Solubility HighPredominantly found in the aqueous phase of aquatic and terrestrial systems. ecetoc.org
Vapor Pressure LowNot expected to volatilize significantly from water or moist soil surfaces.
Log Kow (Octanol-Water Partition Coefficient) -3.47 (for Sodium Salt)Low potential for bioaccumulation in fatty tissues of organisms.
Soil Adsorption Coefficient (Koc) LowHigh mobility in soil; low adsorption to soil organic matter and sediments. ecetoc.orgacs.org
Mackay Level I Distribution ~100% in WaterIndicates a strong tendency to remain in the water compartment rather than partitioning to air, soil, or sediment. ecetoc.org

Soil Adsorption and Leaching Potential

The mobility of ammonium monochloroacetate in the terrestrial environment is a function of the interaction of its constituent ions with soil particles. The positively charged ammonium ion and the negatively charged monochloroacetate ion exhibit contrasting behaviors regarding adsorption and leaching.

Ammonium (NH₄⁺): The ammonium ion is subject to adsorption onto negatively charged surfaces within the soil matrix, such as clay minerals and organic matter. This process is primarily one of cation exchange. The capacity of a soil to retain ammonium is influenced by several factors:

Cation Exchange Capacity (CEC): Soils with a higher CEC, typically those rich in clay and organic matter, exhibit a greater capacity to adsorb ammonium ions, thereby reducing their mobility.

Soil Texture: The adsorption capacity for ammonium generally follows the trend of clay > loam > sandy soil, correlating with the clay content.

Organic Matter: The presence of organic matter, such as compost, can enhance the adsorption capacity of soil for ammonium.

Presence of Other Cations: Ammonium competes with other cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) for exchange sites on soil colloids.

Monochloroacetate (ClCH₂COO⁻): In contrast to the ammonium ion, monochloroacetate is an anion that is weakly sorbed by most soils. Its high water solubility and low octanol-water partition coefficient (log P of 0.2) indicate a high potential for mobility in the soil environment. fishersci.com This low affinity for soil particles means that monochloroacetate is prone to leaching, allowing it to be transported through the soil profile into groundwater. researchgate.net Studies on similar chloroacetic acids have shown that sorption is negatively correlated with soil pH and positively correlated with soil organic carbon content. researchgate.net However, even in soils with higher organic content, the sorption is generally low, leading to a high leaching potential. researchgate.netcsic.es

Table 1: Factors Influencing Soil Mobility of Ammonium Monochloroacetate Components
IonPrimary InteractionKey Soil Properties Influencing MobilityLeaching Potential
Ammonium (NH₄⁺) Adsorption via cation exchangeHigh CEC, high clay content, high organic matterLow to Moderate
Monochloroacetate (ClCH₂COO⁻) Weak sorptionLow organic carbon, high pHHigh

Volatilization from Water Bodies

Volatilization is the process by which a chemical transitions from a liquid phase to a gas phase. The potential for ammonium monochloroacetate to volatilize from water is low and depends on the properties of its dissociated ions under specific environmental conditions.

The monochloroacetate component, as monochloroacetic acid, has a low Henry's Law constant (4.2 x 10⁻⁴ Pa·m³/mol) and a relatively low vapor pressure (0.22 hPa), which suggests that it is not readily volatilized from water. ecetoc.orgwikipedia.org The compound is restricted almost exclusively to the aquatic compartment due to its high solubility. ecetoc.org

The volatilization of the ammonium component is highly dependent on the pH of the water. In its ionic form (NH₄⁺), it is non-volatile. However, it exists in equilibrium with dissolved ammonia (B1221849) gas (NH₃):

NH₄⁺(aq) + OH⁻(aq) ⇌ NH₃(g) + H₂O(l)

An increase in pH (more alkaline conditions) and temperature shifts this equilibrium to the right, favoring the formation of ammonia gas, which can then volatilize from the water body. Therefore, under alkaline conditions, the ammonium component can be lost to the atmosphere.

Environmental Monitoring and Detection of Ammonium-monochloracetat Residues

Monitoring for ammonium monochloroacetate in environmental samples involves the detection and quantification of its individual ionic components, as the salt readily dissociates in water.

Analytical Techniques for Environmental Samples

A range of analytical methods is available for the detection of ammonium and monochloroacetate in various environmental matrices, including water, soil, and air. Sample preparation, which may include clean-up and pre-concentration steps, is a critical part of the analysis.

For Monochloroacetate: The analysis of monochloroacetic acid (MCA) often requires derivatization to increase its volatility and sensitivity for gas chromatography.

Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS) is a common technique. The limit of detection for MCA using GC-ECD can be as low as 2 µg/L, while for GC-MS it is around 5 µg/L. who.int

Ion Chromatography (IC): This method can be used to directly measure the monochloroacetate anion in aqueous samples without the need for derivatization. ecetoc.org

Sample Collection: For air samples, MCA vapor can be collected using a solid sorbent sampling tube packed with silica (B1680970) gel, from which it is leached with deionized water for analysis. ecetoc.org

For Ammonium: Ammonium concentrations in aqueous samples are typically determined using colorimetric or electrochemical methods.

Colorimetric Methods: The indophenol (B113434) blue method is a widely used spectrophotometric technique for determining ammonia concentrations.

Ion-Selective Electrodes (ISEs): Ammonia-selective electrodes offer a direct and rapid method for measuring ammonia in aqueous solutions.

Ion Chromatography (IC): This technique can also be used for the separation and quantification of the ammonium ion.

Table 2: Common Analytical Methods for Ammonium Monochloroacetate Components
AnalyteMethodTypical MatrixDetection Limit
Monochloroacetate GC-ECDWater2 µg/L who.int
Monochloroacetate GC-MSWater5 µg/L who.int
Monochloroacetate Ion ChromatographyWater, Air ecetoc.orgNot specified
Ammonium Colorimetric (Indophenol)WaterVariable
Ammonium Ion-Selective ElectrodeWaterVariable
Ammonium Ion ChromatographyWaterVariable

Occurrence and Persistence in Various Matrices

Occurrence: Monochloroacetic acid, a component of ammonium monochloroacetate, is primarily found in the environment as a byproduct of water chlorination. who.intwho.int Its presence has been documented in various aqueous environments.

Drinking Water: In surface water-derived drinking water systems, monochloroacetic acid has been detected at concentrations up to 82 µg/L, with a mean of 2.1 µg/L. who.intwho.int In groundwater systems, concentrations can reach up to 59 µg/L, with a mean of 1.5 µg/L. who.int

Rainwater: Levels of monochloroacetic acid in rainwater have been reported in the range of 0.05–9 µg/L, suggesting atmospheric transport. who.int

Food: As a result of chlorine use in food processing, monochloroacetic acid has been found in some vegetables, grains, and beverages at concentrations in the low µg/kg or µg/L range. who.int

Ammonium is ubiquitous in the environment, originating from both natural processes (e.g., decomposition of organic matter) and anthropogenic sources (e.g., agricultural fertilizers, industrial emissions).

Persistence: The persistence of ammonium monochloroacetate in the environment is limited due to the biodegradation of the monochloroacetate anion. Abiotic degradation processes like hydrolysis and photolysis are not considered significant for monochloroacetate. ecetoc.org

Biodegradation: Monochloroacetate is readily biodegradable under both aerobic and anaerobic conditions. ecetoc.org The degradation process is initiated by enzymatic cleavage of the carbon-halogen bond, forming glycolic acid and hydrochloric acid. ecetoc.org The resulting glycolic acid is then further metabolized by microorganisms. ecetoc.orgnih.gov

Half-life: In aquatic environments, monochloroacetic acid has been observed to have a residence time of approximately 14 days. nih.gov Various bacterial strains, such as Xanthobacter autotrophicus and Pseudomonas sp., have been shown to utilize monochloroacetic acid as a sole carbon and energy source, indicating its susceptibility to microbial degradation in contaminated media. nih.govscialert.net

The ammonium ion is part of the natural nitrogen cycle and is readily transformed by microbial processes such as nitrification (conversion to nitrate) and assimilation by plants and microorganisms.

Future Research Directions and Emerging Paradigms for Ammonium Monochloroacetate

Ammonium (B1175870) monochloroacetate, a salt derived from chloroacetic acid and ammonia (B1221849), is positioned at a crossroads of traditional organic synthesis and emergent scientific frontiers. While its primary role has been as an intermediate in the production of other chemical compounds, future research is poised to unlock new potential by integrating advanced computational tools, sustainable chemical practices, novel reactivity pathways, and innovative materials science applications. This forward-looking perspective aims to redefine the utility and scope of ammonium monochloroacetate chemistry.

Q & A

Q. What synthesis methods are recommended for producing high-purity ammonium monochloroacetate in laboratory settings?

Ammonium monochloroacetate can be synthesized by neutralizing monochloroacetic acid with ammonium hydroxide under controlled conditions. Key steps include:

  • Slowly adding ammonium hydroxide to monochloroacetic acid while maintaining a temperature below 25°C to prevent thermal decomposition.
  • Adjusting the pH to ~7.0 using titration methods to ensure complete neutralization .
  • Purifying the product via recrystallization in ethanol or aqueous solutions, followed by vacuum drying .
  • Validate purity using elemental analysis and spectroscopic techniques (e.g., FTIR for functional group confirmation) .

Q. What analytical techniques are suitable for characterizing ammonium monochloroacetate in solution?

  • Titrimetry : Use acid-base titration to quantify ammonium content, ensuring standardization with HCl or NaOH .
  • Spectroscopy : Employ UV-Vis for concentration analysis and FTIR to identify characteristic peaks (e.g., C-Cl stretching at 650–750 cm⁻¹) .
  • Chromatography : High-performance liquid chromatography (HPLC) with a polar column can separate and quantify impurities .

Q. What safety protocols are essential for handling ammonium monochloroacetate in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers away from moisture and incompatible substances (e.g., strong oxidizers) at ≤25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, enthalpy) of ammonium monochloroacetate?

  • Cross-validation : Compare data from multiple methods (e.g., differential scanning calorimetry for enthalpy, gravimetric analysis for solubility) .
  • Contextual Analysis : Assess experimental conditions (e.g., temperature, solvent polarity) that may influence discrepancies. For example, solubility in water vs. ethanol may vary by 20–30% due to solvent polarity effects .
  • Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., impurities, humidity) .

Q. What experimental design considerations are critical for studying the decomposition kinetics of ammonium monochloroacetate?

  • Controlled Environment : Use inert atmospheres (e.g., nitrogen) to isolate thermal vs. oxidative degradation pathways .
  • Real-Time Monitoring : Implement thermogravimetric analysis (TGA) coupled with mass spectrometry to track gas evolution (e.g., NH₃, HCl) during decomposition .
  • Kinetic Models : Apply the Arrhenius equation to calculate activation energy, ensuring isothermal conditions for accuracy .

Q. How can reaction conditions be optimized to maximize yield while minimizing by-products during synthesis?

  • Parameter Screening : Use a factorial design to test variables like molar ratios (e.g., NH₄OH:ClCH₂COOH from 1:1 to 1:1.2), temperature (15–30°C), and stirring rates .
  • Catalysis : Explore ammonium persulfate as a catalyst to accelerate neutralization while reducing side reactions .
  • In Situ Analysis : Monitor pH and conductivity during synthesis to identify optimal reaction endpoints .

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